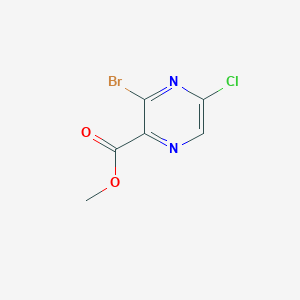
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by its bromo and chloro substituents on the pyrazine ring
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazine Derivatives: The compound can be synthesized through the halogenation of pyrazine derivatives. This involves the substitution of hydrogen atoms on the pyrazine ring with bromine and chlorine atoms.
Methyl Esterification: The carboxylate group can be converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions.
Continuous Flow Process: Some industrial setups may use a continuous flow process to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo and chloro groups may be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to remove the halogen atoms, resulting in the formation of simpler pyrazine derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Brominated and chlorinated pyrazine derivatives.
Reduction Products: Pyrazine derivatives with reduced halogen content.
Substitution Products: Pyrazine derivatives with different functional groups.
科学的研究の応用
Chemistry: Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Methyl 3-bromo-6-chloropyrazine-2-carboxylate: Similar structure but with different positions of halogen atoms.
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate: Contains an amino group in addition to the halogen atoms.
Uniqueness: Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is unique due to its specific halogen positions, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H4BrClN2O2 |
|---|---|
分子量 |
251.46 g/mol |
IUPAC名 |
methyl 3-bromo-5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3 |
InChIキー |
MSJCKAOSBJRDLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(N=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


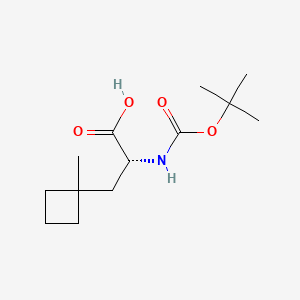


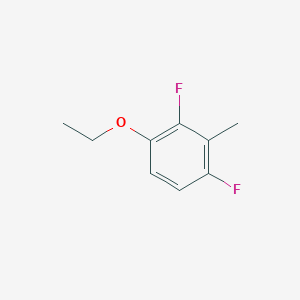
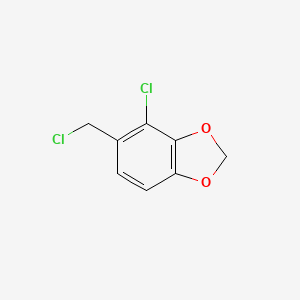
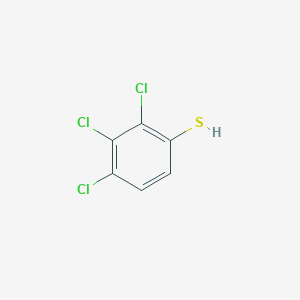
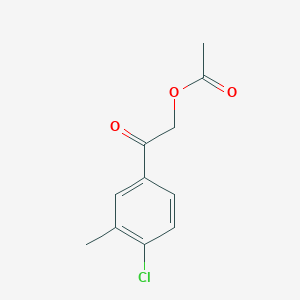

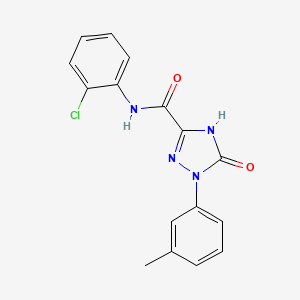
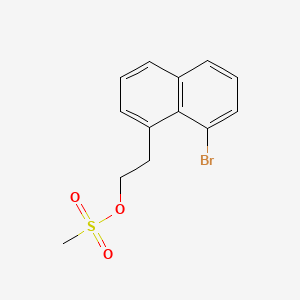


![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

